molecular formula C23H17FO3 B2562117 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate CAS No. 329704-19-0

4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate

Cat. No.: B2562117
CAS No.: 329704-19-0
M. Wt: 360.384
InChI Key: OZKIQSSEVZEFMR-GIDUJCDVSA-N
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Description

The compound “4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate” has a CAS Number of 329704-19-0 and a linear formula of C23H17FO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H17FO3/c1-16-2-7-19(8-3-16)23(26)27-21-13-9-18(10-14-21)22(25)15-6-17-4-11-20(24)12-5-17/h2-15H,1H3/b15-6+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 360.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Molecular Structure

The compound has been involved in various synthesis processes, contributing to the field of organic chemistry and material science. Patel et al. (2009) detailed the synthesis of substituted phenyl isoxazol compounds using a derivative of the mentioned compound, indicating its role in creating new chemical structures with potential antimicrobial activities (Patel, Shah, Trivedi, & Vyas, 2009). Similarly, Ha and Lau (2015) described the synthesis of a novel compound using a derivative of 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate, characterized by IR and NMR analysis, showcasing its relevance in synthetic chemistry (Ha & Lau, 2015).

Antimicrobial and Biological Properties

Compounds derived from or related to this compound have been investigated for their biological properties. Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones with promising antibacterial activities, highlighting the potential biomedical applications of such compounds (Holla, Bhat, & Shetty, 2003). Furthermore, Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, starting with a fluorine atom in the benzoyl group derived from this compound, demonstrating significant antimicrobial activities (Desai, Rajpara, & Joshi, 2013).

Liquid Crystalline Properties

The compound and its derivatives have applications in the field of liquid crystals, which are crucial in display technologies. Thaker and Kanojiya (2011) synthesized and studied the mesomorphic properties of liquid crystalline compounds, including derivatives of this compound, to investigate the influence of central linkage and terminal substitutions on mesophase behavior (Thaker & Kanojiya, 2011).

Optoelectronic and Material Science

Compounds related to this compound are also significant in optoelectronic applications. Takagi et al. (2013) synthesized and studied the optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom, providing insight into the π-stacked interaction between bithiophene chromophores, which is crucial for developing advanced materials for optoelectronic devices (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO3/c1-16-2-7-19(8-3-16)23(26)27-21-13-9-18(10-14-21)22(25)15-6-17-4-11-20(24)12-5-17/h2-15H,1H3/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKIQSSEVZEFMR-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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